Cas no 971-93-7 (1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene)
971-93-7 structure
Product Name:1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene
Numero CAS:971-93-7
MF:C22H21Cl
MW:320.855145215988
CID:1988306
PubChem ID:221022
Update Time:2025-04-21
1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene
- 10119P
- CTK5H9151
- Tris-(p-Tolyl)methylchlorid
- AG-K-24380
- Chlorotris(p-tolyl)methane
- AC1L59NX
- tris(4-methylphenyl) methyl chloride
- Tris(4-methylphenyl)chloromethane
- NSC4643
- Chlortris(4-methylphenyl)methan
- chlorotris(4-phenylmethyl)methane
- LERHIHGCBHWTQV-UHFFFAOYSA-
- tris(4-methylphenyl)methyl chloride
- SureCN11527250
- tris(p-tolyl)methyl chloride
- LERHIHGCBHWTQV-UHFFFAOYSA;
- InChI=1/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
- 971-93-7
- LERHIHGCBHWTQV-UHFFFAOYSA-N
- NSC-4643
- SCHEMBL11527250
- 1-(Chloro[bis(4-methylphenyl)]methyl)-4-methylbenzene #
- AKOS024330603
- 1-{chloro[bis(4-methylphenyl)]methyl}-4-methylbenzene
- DTXSID20277893
- Tri-p-tolylchlormethan
-
- Inchi: 1S/C22H21Cl/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
- Chiave InChI: LERHIHGCBHWTQV-UHFFFAOYSA-N
- Sorrisi: ClC(C1C=CC(C)=CC=1)(C1C=CC(C)=CC=1)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 320.13300
- Massa monoisotopica: 320.133
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 23
- Conta legami ruotabili: 3
- Complessità: 297
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.6
- Superficie polare topologica: 0Ų
Proprietà sperimentali
- Densità: 1.095
- Punto di ebollizione: 436.5°C at 760 mmHg
- Punto di infiammabilità: 202.3°C
- Indice di rifrazione: 1.589
- PSA: 0.00000
- LogP: 6.14250
1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene Letteratura correlata
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
971-93-7 (1-[chloro-bis(4-methylphenyl)methyl]-4-methylbenzene) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso